

Application Notes and Protocols: Btk-IN-14 In Vitro Kinase Assay

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Compound of Interest

Compound Name: *Btk-IN-14*

Cat. No.: *B12412116*

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Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. **Btk-IN-14** is a potent inhibitor of BTK with potential applications in the research of autoimmune diseases, inflammatory diseases, and cancer. This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **Btk-IN-14** against BTK.

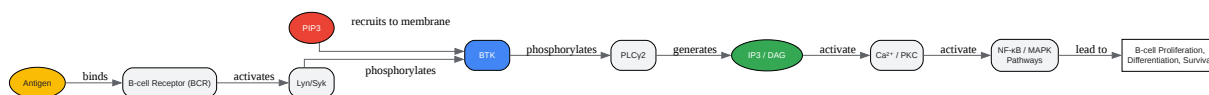
Data Presentation

The inhibitory activity of **Btk-IN-14** against BTK is determined by its half-maximal inhibitory concentration (IC₅₀). While **Btk-IN-14** is described as a potent BTK inhibitor in patent WO2022057894A1, specific public domain quantitative data for its IC₅₀ value is not readily available. For comparative purposes, a table with IC₅₀ values of other well-characterized BTK inhibitors is provided below.

Inhibitor	BTK IC50 (nM)	Kinase Assay Method	Reference
Btk-IN-14	Data not publicly available (potent inhibitor as per WO2022057894A1)	Not specified	WO2022057894A1
Ibrutinib	0.5	TR-FRET	[1]
Acalabrutinib	3.0	Biochemical Assay	Data from various public sources
Zanubrutinib	<1.0	Biochemical Assay	Data from various public sources

Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a signaling cascade that results in B-cell proliferation, differentiation, and survival.



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Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Protocols

This section details a representative in vitro kinase assay protocol to determine the IC₅₀ value of **Btk-IN-14** against BTK. This protocol is based on a widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

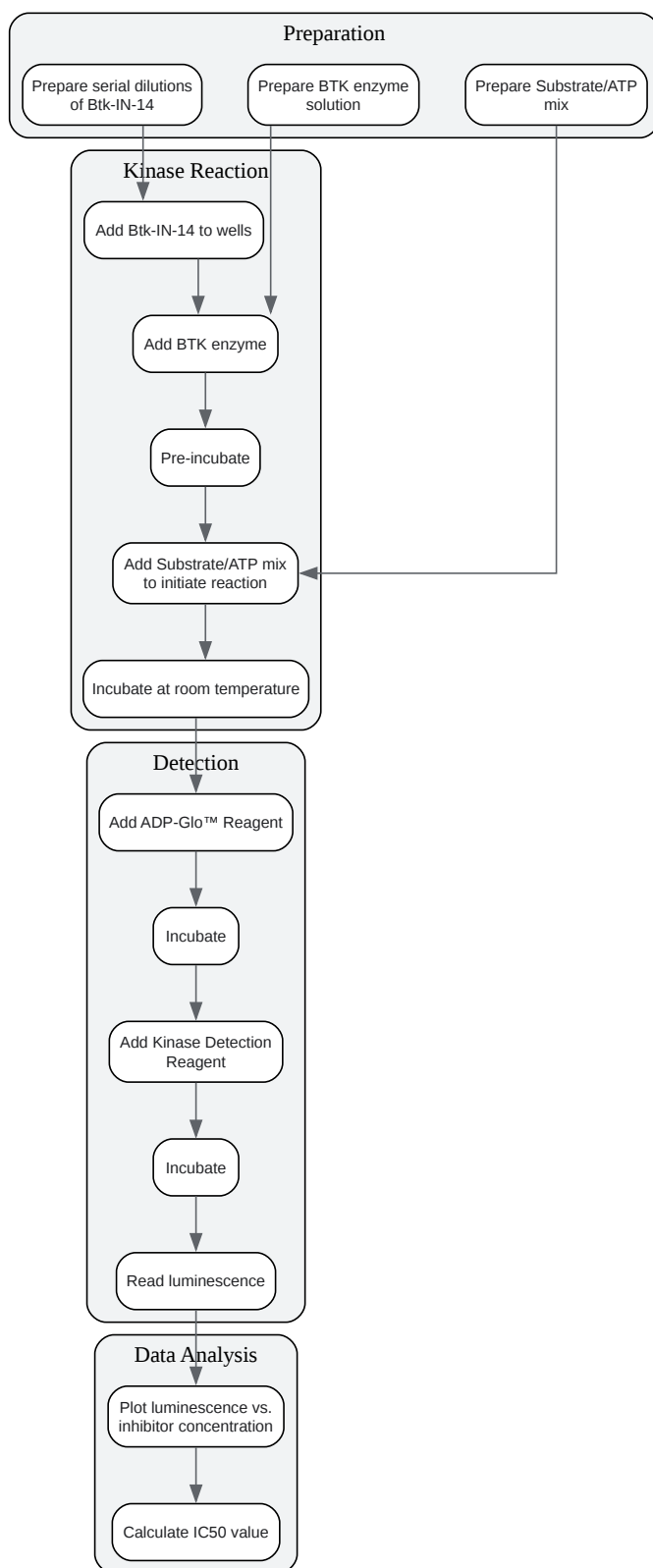
Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Materials and Reagents

- Recombinant human BTK enzyme
- **Btk-IN-14** (or other test inhibitors)
- ATP
- Poly-Glu,Tyr (4:1) substrate
- Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Luminometer

Experimental Workflow Diagram



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Caption: Workflow for the in vitro BTK kinase assay using the ADP-Glo™ method.

Detailed Protocol

- **Compound Preparation:** Prepare a serial dilution of **Btk-IN-14** in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:10 serial dilutions.
- **Reaction Setup:**
 - Add 1 μL of the serially diluted **Btk-IN-14** or DMSO (vehicle control) to the wells of a white 384-well plate.
 - Add 2 μL of BTK enzyme solution (e.g., 5 ng/ μL in kinase buffer) to each well.
 - Gently mix and pre-incubate for 15 minutes at room temperature.
- **Kinase Reaction Initiation:**
 - Add 2 μL of a substrate/ATP mix (e.g., 0.5 $\mu\text{g}/\mu\text{L}$ Poly-Glu,Tyr and 25 μM ATP in kinase buffer) to each well to start the reaction.
 - Incubate the plate for 60 minutes at room temperature.
- **Signal Generation:**
 - Add 5 μL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature.
- **Data Acquisition:**
 - Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:**
 - The luminescence signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the in vitro characterization of the BTK inhibitor, **Btk-IN-14**. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the key processes. While specific quantitative data for **Btk-IN-14** is not publicly available, the outlined protocol can be readily implemented by researchers to determine its IC₅₀ value and further investigate its potential as a therapeutic agent.

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References

- 1. selleckchem.com [selleckchem.com]
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